2,8-Dichloro-6-methylquinoline
Description
Properties
IUPAC Name |
2,8-dichloro-6-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-4-7-2-3-9(12)13-10(7)8(11)5-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZMSJFWYOQYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)N=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
-
Solvent: Dowtherm (boiling point: 258°C) ensures thermal stability during cyclization.
-
Acid Catalyst: Hydrochloric acid (20 Bé) facilitates protonation of the aniline nitrogen, enhancing electrophilicity.
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Decarboxylation Temperature: 230°C for 30 minutes ensures complete removal of CO₂.
Chlorination and Phosphorus Oxychloride-Mediated Reactions
Phosphorus oxychloride (POCl₃) is widely employed to introduce chlorine atoms into the quinoline framework. In the patented method for 4,7-dichloro-8-methylquinoline, 8-methyl-7-chloro-4-hydroxyquinoline is treated with POCl₃ at 100°C. This converts the hydroxyl group at position 4 into a chloro substituent. Adapting this protocol for this compound would require a precursor with hydroxyl or other leaving groups at positions 2 and 8.
Example Protocol:
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Substrate: 6-Methyl-4-hydroxyquinoline (hypothetical intermediate).
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Chlorination Agent: POCl₃ (3 equivalents).
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Conditions: Reflux in anhydrous DMF at 100°C for 4 hours.
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Workup: Quenching with ice water, neutralization with NaOH, and recrystallization from ethanol.
Yield: ~50% (extrapolated from analogous reactions).
Nucleophilic Displacement of Halogenated Intermediates
Halogenated quinolines serve as versatile intermediates for further functionalization. For example, 2,4-dichloro-6-methylquinoline reacts with active methylene compounds like malononitrile or ethyl cyanoacetate in DMF containing piperidine. While these reactions primarily target the 4-position, modifying the substrate to a 2,8-dichloro analogue could enable selective displacement.
Experimental Observations:
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Solvent Effects: DMF enhances nucleophilicity of the methylene reagent, promoting substitution at electron-deficient positions.
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Catalyst: Piperidine (10 mol%) deprotonates the methylene compound, accelerating attack on the quinoline core.
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Temperature: Reflux conditions (80–100°C) balance reaction rate and side-product formation.
Decarboxylation-Chlorination Tandem Reactions
A two-step process involving decarboxylation followed by chlorination is effective for introducing chloro groups. Starting with 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid , decarboxylation in Dowtherm at 230°C generates 8-methyl-7-chloro-4-hydroxyquinoline. Subsequent treatment with POCl₃ replaces the hydroxyl group with chlorine. To achieve 2,8-dichloro substitution, the precursor must already possess a chlorine at position 2 or a convertible functional group.
Critical Factors:
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Decarboxylation Efficiency: Complete removal of CO₂ requires prolonged heating (≥30 minutes).
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POCl₃ Stoichiometry: Excess POCl₃ (2–3 equivalents) ensures full conversion of hydroxyl to chloro.
Comparative Analysis of Synthetic Routes
The table below summarizes methods applicable to this compound synthesis, extrapolated from literature:
Challenges and Optimization Strategies
Regioselectivity Issues
The electron-deficient nature of the quinoline ring directs electrophilic substitution to positions 3 and 8. Achieving 2,8-dichloro substitution requires:
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Directed Metalation: Using lithium diisopropylamide (LDA) to deprotonate position 2, followed by quenching with Cl₂.
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Protecting Groups: Temporarily blocking position 4 to favor chlorination at 2 and 8.
Purification Techniques
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Recrystallization: Ethanol-water mixtures (3:1) effectively remove unreacted starting materials.
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Column Chromatography: Silica gel with hexane-ethyl acetate (4:1) resolves dichloro isomers.
Chemical Reactions Analysis
Substitution Reactions
The chlorine atoms at positions 2 and 8 exhibit distinct reactivity in nucleophilic substitution due to electronic and steric factors.
Key Findings:
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Position 2 Chlorine : More reactive in nucleophilic displacement due to reduced steric hindrance. Reactions with sodium methoxide or potassium tert-butoxide yield 2-substituted derivatives (e.g., methoxy or amino groups) .
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Position 8 Chlorine : Less reactive but participates in substitution under harsher conditions. For example, treatment with thiourea in ethanol replaces Cl with SH groups .
Table 1: Substitution Reactions
Cyclization and Ring Modification
The quinoline scaffold undergoes cyclization when treated with active methylene reagents.
Case Study:
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Reaction with malononitrile in DMF forms fused tetrazoloquinoline derivatives via azide-mediated cyclization (Scheme 1) .
Oxidation and Reduction
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Oxidation : Treatment with KMnO₄ selectively oxidizes the methyl group to a carboxyl group at position 6, yielding 2,8-Cl-quinoline-6-carboxylic acid .
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Reduction : LiAlH₄ reduces the quinoline ring to a tetrahydroquinoline derivative, enhancing solubility for biological applications .
Table 2: Redox Reactions
| Reagent | Reaction Type | Product | Application |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Oxidation | 2,8-Cl-6-COOH-Q | Antibacterial intermediates |
| LiAlH₄/THF | Reduction | 2,8-Cl-6-Me-tetrahydroQ | Drug delivery systems |
Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 8. For example:
Hydrolysis and Functionalization
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Acid Hydrolysis : Concentrated HCl converts 2,8-Cl-6-MeQ to 8-Cl-6-Me-quinolin-2(1H)-one, a precursor for antitumor agents .
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Alkylation : Dimethyl sulfate alkylates sulfur-substituted derivatives to form 2-ethylthio analogs .
Comparative Reactivity
Table 3: Reactivity Comparison with Analogues
| Compound | Position of Cl | Dominant Reaction |
|---|---|---|
| 2,4-Cl-6-MeQ | 2,4 | Faster substitution at C2 |
| 2,8-Cl-6-MeQ | 2,8 | Preferential C2 substitution |
| 8-Cl-6-MeQ | 8 | Limited substitution without catalysts |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has shown that derivatives of quinoline compounds exhibit substantial antimicrobial activity. For instance, 2-chloro-6-methylquinoline derivatives have been synthesized and tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These studies revealed promising antibacterial effects, with certain derivatives demonstrating higher efficacy than standard antibiotics like ciprofloxacin .
Anticancer Activity
Quinoline derivatives, including those related to 2,8-Dichloro-6-methylquinoline, have been investigated for their anticancer properties. A study highlighted that specific synthesized derivatives showed notable anti-proliferative activity against multiple human cancer cell lines, inducing apoptosis in ovarian and colon cancer cells . The mechanism often involves the inhibition of key signaling pathways such as ERK signaling, which is crucial in cancer cell proliferation.
Neuroprotective Effects
Compounds within the quinoline family have been explored for their neuroprotective capabilities. They act as iron chelators, potentially mitigating oxidative stress associated with neurodegenerative diseases such as Alzheimer's disease. The ability to chelate metal ions like copper and zinc is particularly relevant in the context of amyloid plaque formation in Alzheimer's patients .
Biological Research
Enzyme Inhibition
this compound and its analogs have been studied for their ability to inhibit enzymes involved in various biological processes. For example, compounds incorporating this structure have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital targets in the treatment of Alzheimer’s disease. The IC50 values obtained from these studies indicate a promising potential for developing new therapeutics .
Fluorescent Probes
The compound has also been utilized in developing fluorescent chemosensors for detecting metal ions. The unique structural properties of quinolines allow them to serve as effective probes in biological assays, facilitating the study of metal ion interactions in cellular environments .
Material Sciences
Organic Light Emitting Diodes (OLEDs)
In material sciences, derivatives of this compound are being explored for their applications in OLED technology. The electron transport properties of quinoline derivatives make them suitable candidates for enhancing the efficiency and performance of OLEDs .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,8-Dichloro-6-methylquinoline involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting replication and transcription processes. This leads to the inhibition of cell proliferation and can induce apoptosis in cancer cells. The molecular targets include DNA gyrase and topoisomerase IV , enzymes crucial for DNA replication.
Comparison with Similar Compounds
Structural and Substituent Variations
The physicochemical and reactivity profiles of quinoline derivatives depend heavily on substituent positions and functional groups. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Key Quinoline Derivatives
Physicochemical Properties
- Solubility: this compound: Likely low solubility in polar solvents due to hydrophobic chloro and methyl groups, similar to 6,8-diphenylquinoline (), which exhibits poor solubility in DMSO and deuterated solvents . 6-Methoxyquinoline (): Higher solubility in polar solvents due to the methoxy group’s electron-donating nature and polarity . 2,6-Dichloroquinoline (): Moderate solubility, as chloro groups increase lipophilicity but lack steric hindrance from methyl groups .
- Melting Points: 6-Methoxyquinaldine (): Melts at 61–65°C, suggesting that methoxy derivatives have lower melting points compared to dichloro compounds . Dichloro analogs (e.g., 2,3-Dichloro-6,8-dimethylquinoline, ): Expected higher melting points due to stronger intermolecular forces from chlorine substituents and molecular symmetry .
Biological Activity
2,8-Dichloro-6-methylquinoline is a chemical compound belonging to the quinoline family, known for its diverse biological activities, particularly in antimicrobial, antiviral, and anticancer applications. This article presents a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound features two chlorine atoms at positions 2 and 8 and a methyl group at position 6 on the quinoline ring. This unique substitution pattern enhances its reactivity and biological potential compared to other quinoline derivatives.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| This compound | Two chlorine atoms at positions 2 and 8; methyl group at position 6 | Potential antimicrobial and anticancer activity |
| 6-Methylquinoline | Methyl group at position 6 | Less reactive than dichloro derivatives |
| 8-Chloroquinoline | One chlorine atom at position 8 | Exhibits strong antiviral activity |
| 5-Aminoquinoline | Amino group at position 5 | Enhanced solubility; used in dye applications |
The biological activity of this compound is primarily attributed to its ability to intercalate into DNA. This disrupts normal DNA replication and transcription processes, leading to inhibition of cell proliferation. The compound targets critical enzymes such as:
- DNA gyrase
- Topoisomerase IV
These enzymes are essential for DNA replication in both prokaryotic and eukaryotic cells, making the compound a candidate for anticancer drug development as well as antimicrobial applications.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting bacterial DNA processes, which leads to cell death.
Case Study: Antimicrobial Efficacy
A study demonstrated that derivatives of quinolines, including this compound, showed potent activity against resistant strains of bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating its potential as an alternative treatment option .
Antiviral Activity
The antiviral properties of this compound have gained attention due to its effectiveness against several viral strains. Research has shown that it can inhibit viral replication by interfering with viral RNA synthesis.
Case Study: Antiviral Efficacy
In vitro studies revealed that compounds similar to this compound demonstrated significant inhibition against viruses such as Zika and HIV. The compound's lipophilicity and electron-withdrawing properties were found to enhance its antiviral activity .
Anticancer Potential
The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. By targeting DNA replication enzymes, it effectively inhibits the growth of various cancer cell lines.
Case Study: Anticancer Activity
A recent investigation into the structure-activity relationship (SAR) of quinoline derivatives identified that modifications at specific positions significantly enhanced anticancer efficacy. For instance, derivatives with additional halogen substitutions showed improved activity against breast cancer cell lines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,8-Dichloro-6-methylquinoline?
- Methodological Answer : The compound can be synthesized via sequential halogenation of methyl-substituted quinoline precursors. For example, chlorination at specific positions can be achieved using reagents like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). Intermediate purification via column chromatography is critical to isolate isomers, as demonstrated in the synthesis of analogous chlorinated quinolines .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) are essential. For example, ¹³C NMR can differentiate between chlorine substituents at positions 2 and 8 due to distinct electronic environments. Multi-nuclear NMR is also crucial for verifying the absence of regioisomeric impurities .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store the compound in airtight containers at 2–8°C, protected from light and moisture. For long-term storage, prepare stock solutions in anhydrous dimethyl sulfoxide (DMSO) and aliquot at -80°C to avoid freeze-thaw degradation. Solubility can be enhanced by brief sonication at 37°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Cross-validate using complementary techniques. For instance, if NMR and HRMS data conflict, employ X-ray crystallography (as in ) or computational modeling (e.g., density functional theory (DFT) to predict chemical shifts). Document iterative refinements to reconcile discrepancies .
Q. What strategies optimize reaction yields for introducing multiple halogen substituents on quinoline scaffolds?
- Methodological Answer : Use stepwise halogenation with protecting groups to direct regioselectivity. For example, methyl groups at position 6 can sterically hinder chlorination at adjacent positions, necessitating temperature-controlled reactions (e.g., -15°C for electrophilic substitution). Pilot-scale studies with in-line monitoring (e.g., HPLC) help identify kinetic bottlenecks .
Q. How can computational methods predict the biological activity of this compound derivatives?
- Methodological Answer : Perform molecular docking using crystal structures of target proteins (e.g., bacterial gyrase for antimicrobial studies). Quantitative structure-activity relationship (QSAR) models trained on analogous compounds (e.g., ’s methyl carboxylate derivative) can prioritize synthetic targets. Validate predictions with in vitro assays .
Q. What experimental designs mitigate instability of intermediates in multi-step syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
